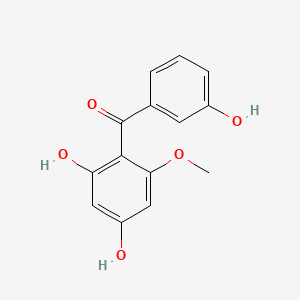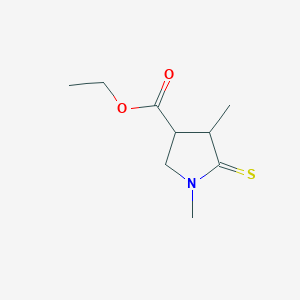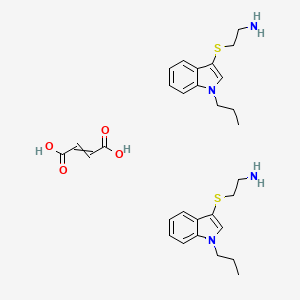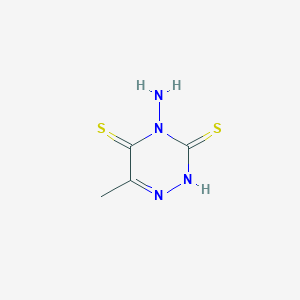
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-6-methoxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in protecting skin from UV radiation.
Industry: Utilized in the production of sunscreens and other personal care products.
作用機序
The compound exerts its effects primarily through its ability to absorb UV radiation. It acts as a UV filter, protecting the skin by absorbing harmful UV rays and preventing them from penetrating deeper layers. This mechanism involves the excitation of electrons within the molecule, which then dissipate the absorbed energy as heat .
類似化合物との比較
Similar Compounds
- (2,4-Dihydroxyphenyl)(3-hydroxyphenyl)methanone
- (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
- 2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone
Uniqueness
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which enhances its UV-absorbing properties. This makes it particularly effective as a sunscreen agent compared to other similar compounds .
特性
CAS番号 |
61227-12-1 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
(2,4-dihydroxy-6-methoxyphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-12-7-10(16)6-11(17)13(12)14(18)8-3-2-4-9(15)5-8/h2-7,15-17H,1H3 |
InChIキー |
FYFTZNNDIFKLGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC(=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)





![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)


